molecular formula C15H15N3O5 B14773784 Lenalidomide-CO-C1-OH

Lenalidomide-CO-C1-OH

Cat. No.: B14773784
M. Wt: 317.30 g/mol
InChI Key: UPWMUQWEFLDIIK-UHFFFAOYSA-N
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Description

Lenalidomide-CO-C1-OH is a structural derivative of lenalidomide, an immunomodulatory drug with the chemical name 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (CAS: 191732-72-6; molecular formula: C₁₃H₁₃N₃O₃; molecular weight: 259.26) . The parent compound, lenalidomide, is a thalidomide analog used clinically for hematological malignancies, leveraging its ability to modulate cereblon E3 ligase activity .

This compound incorporates a carbonyl (CO) linker and a hydroxymethyl (C1-OH) group, which are critical for its role as a degrader building block in targeted protein degradation (TPD) strategies like PROTACs (Proteolysis-Targeting Chimeras). This modification allows conjugation to target protein ligands, enabling the recruitment of E3 ligases to induce ubiquitination and subsequent proteasomal degradation of disease-causing proteins .

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-hydroxyacetamide

InChI

InChI=1S/C15H15N3O5/c19-7-13(21)16-10-3-1-2-8-9(10)6-18(15(8)23)11-4-5-12(20)17-14(11)22/h1-3,11,19H,4-7H2,(H,16,21)(H,17,20,22)

InChI Key

UPWMUQWEFLDIIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced to produce Lenalidomide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation .

Industrial Production Methods

Industrial production of Lenalidomide often involves optimizing the synthesis process to achieve higher yields and purity. Techniques such as design of experiments (DoE) are employed to refine the reaction conditions and improve efficiency . The use of pharmaceutically acceptable salts, like hydrochloride, can enhance the stability and bioavailability of the final product .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Palladium on carbon, hydrogen gas.

    Substituting agents: Halogens like bromine and chlorine.

Major Products

The major products formed from these reactions include various derivatives of Lenalidomide, which can have enhanced therapeutic properties or reduced side effects .

Scientific Research Applications

Lenalidomide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Differences :

  • Linker Flexibility : this compound features a short, rigid carbon chain, optimizing steric compatibility in tight protein binding pockets. In contrast, PEG-containing derivatives (e.g., Lenalidomide-CO-PEG1-OH) improve solubility and flexibility, enhancing proteasome engagement .
  • Functional Groups : The hydroxyl group in this compound supports direct conjugation via esterification, while azide (N₃) or carboxyl (COOH) groups in analogues enable click chemistry or amide bond formation, respectively .

Pharmacological and Stability Profiles

  • Derivatives with PEG linkers (e.g., Lenalidomide-CO-PEG1-OH) may exhibit prolonged half-life due to reduced renal clearance .
  • Stability: Lenalidomide is sensitive to hydrolysis and photodegradation, requiring storage at -20°C . Its derivatives show variable stability; for example, anhydrous formulations (e.g., Lenalidomide Form I) enhance shelf-life by minimizing moisture-induced degradation . Impurities such as 4-amino-2-(1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolin-4-yl)isoindolin-1-one (CAS: NA) are monitored during synthesis to ensure quality .

Research Findings and Challenges

  • Efficacy: In vitro studies show PROTACs using lenalidomide derivatives achieve DC50 (degradation concentration) values in the nanomolar range, surpassing traditional inhibitors .
  • Toxicity : Lenalidomide derivatives retain low acute toxicity (oral TDLO in humans: 9 mL/kg/4W ), but linker hydrophobicity may influence off-target effects .
  • Synthesis Challenges: Impurity control during linker conjugation (e.g., 2-(4-amino-1-oxoisoindolin-2-yl)glutaric acid diamide, CAS: 2197414-55-2 ) requires rigorous chromatography validation .

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